Ethyl 4-amino-5-oxo-6-[2-(2-thienyl)vinyl]-4,5-dihydro-1,2,4-triazine-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-amino-5-oxo-6-[(E)-2-thiophen-2-ylethenyl]-1,2,4-triazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O3S/c1-2-19-12(18)10-15-14-9(11(17)16(10)13)6-5-8-4-3-7-20-8/h3-7H,2,13H2,1H3/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRZQHUZXSASBQK-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(C(=O)N1N)C=CC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=NN=C(C(=O)N1N)/C=C/C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-amino-5-oxo-6-[2-(2-thienyl)vinyl]-4,5-dihydro-1,2,4-triazine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the synthesis, biological properties, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of thienyl-substituted precursors with various reagents under controlled conditions. For instance, microwave-assisted synthesis has been reported to enhance yield and reduce reaction time, making it a favorable method for producing this compound .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of triazine derivatives. This compound exhibits significant antibacterial activity against various strains of bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness; for example:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
These results suggest that the compound could serve as a potential lead in the development of new antibacterial agents .
Anti-inflammatory Activity
The anti-inflammatory effects of this compound have been evaluated in various animal models. The compound demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. A comparative study showed that the compound's efficacy was comparable to that of established anti-inflammatory drugs like indomethacin:
| Compound | ED50 (µg/kg) |
|---|---|
| Ethyl Triazine | 10 |
| Indomethacin | 9 |
This suggests that the compound may act through similar pathways as conventional anti-inflammatory medications .
Antioxidant Activity
In vitro assays have shown that this compound exhibits strong antioxidant properties. The DPPH radical scavenging assay yielded an IC50 value of 25 µg/mL, indicating its potential to mitigate oxidative stress-related damage .
Case Studies
Several case studies have documented the therapeutic potential of triazine derivatives:
-
Case Study on Anti-anxiety Effects :
A study involving animal models demonstrated that derivatives similar to Ethyl 4-amino-5-oxo-6-[2-(2-thienyl)vinyl]-4,5-dihydro-1,2,4-triazine exhibited anxiolytic effects comparable to standard treatments like diazepam. Behavioral tests indicated reduced anxiety levels in treated subjects . -
Case Study on Antitumor Activity :
Preliminary investigations into the antitumor activity of triazine derivatives revealed promising results against various cancer cell lines. The compound induced apoptosis in cancer cells while sparing normal cells, suggesting a selective mechanism of action .
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of Ethyl 4-amino-5-oxo-6-[2-(2-thienyl)vinyl]-4,5-dihydro-1,2,4-triazine-3-carboxylate has been achieved through various methods, including microwave-assisted techniques that enhance yield and reduce reaction times. The compound's structure has been confirmed using spectroscopic techniques such as IR, -NMR, and -NMR analysis, which reveal characteristic functional groups and confirm the molecular integrity of the synthesized compound .
Anticancer Properties
Recent studies have highlighted the anticancer activity of this compound and its derivatives. For instance:
- In vitro studies demonstrated significant anticancer effects against various human cancer cell lines such as hepatocellular carcinoma (Hep-G2), colon carcinoma (HCT-116), and breast adenocarcinoma (MCF-7) .
- Compounds derived from this triazine structure exhibited cytotoxicity that correlates with their structural modifications, suggesting that specific substituents can enhance their therapeutic efficacy.
Other Therapeutic Applications
In addition to its anticancer properties, this compound has potential applications in other therapeutic areas:
Antimicrobial Activity
Research indicates that derivatives of this compound may possess antimicrobial properties against a range of bacterial strains. The incorporation of different functional groups has been shown to enhance its activity against resistant bacterial strains .
Summary of Findings
The following table summarizes key findings related to the applications of this compound:
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
Physical and Spectral Properties
Data from analogs in and highlight substituent-driven variations:
Key Observations :
- The trichloromethyl analog () likely exhibits higher density and lower solubility in aqueous media due to halogenation.
- Thioether-linked substituents (e.g., compound 10 ) show distinct SCHCO proton signals (δ 4.00 ppm), absent in the target compound .
Substitution Reactions
- Target Compound : Reacts with dichloroacetic acid to form fused triazine derivatives (e.g., compound 15 ), indicating susceptibility to electrophilic attack at the triazine core .
- Methylmercapto Analogs (): Undergo nucleophilic substitution with aromatic amines (e.g., p-toluidine) to yield derivatives with enhanced bioactivity .
- Chlorinated Analogs (): Likely participate in halogen-exchange reactions, useful in agrochemical synthesis.
Q & A
Basic: What synthetic methodologies are recommended for preparing Ethyl 4-amino-5-oxo-6-[2-(2-thienyl)vinyl]-4,5-dihydro-1,2,4-triazine-3-carboxylate?
Answer:
The compound can be synthesized via cyclocondensation reactions involving thiophene-containing precursors. A validated approach involves treating intermediates with dichloroacetic acid in ethanolic KOH (10%), as demonstrated in the synthesis of structurally similar triazine-thiophene hybrids (e.g., compound 15 in ). Key steps include:
- Microwave-assisted synthesis to enhance reaction efficiency and yield .
- Use of Tebbe reagent for olefination, which introduces the vinyl-thienyl moiety (analogous to methods in for allylphenyl vinyl ethers).
- Purification via column chromatography and characterization by -NMR (e.g., δ = 3.95 ppm for NH, δ = 4.00 ppm for SCHCO) and elemental analysis .
Basic: How can researchers confirm the structural integrity of this compound?
Answer:
A multi-technique approach is critical:
- NMR Spectroscopy : Detect characteristic signals (e.g., NH protons at δ = 3.95 ppm, vinyl protons at δ = 6.5–7.5 ppm for thienyl groups) .
- X-ray Crystallography : Refine structures using programs like SHELXL ( ), which is robust for small molecules and high-resolution data. For macromolecular interfaces, SHELXPRO can assist in model building .
- Mass Spectrometry : Confirm molecular weight (theoretical MW: ~345 g/mol) via HRMS or MALDI-TOF.
Advanced: How can researchers resolve contradictions in spectral data during characterization?
Answer:
Discrepancies in NMR or crystallographic data may arise from:
- Tautomerism or dynamic equilibria : Perform variable-temperature NMR to identify shifting proton environments .
- Crystallographic twinning : Use SHELXD ( ) to deconvolute twinned datasets, particularly for high-symmetry space groups .
- Impurity interference : Cross-validate with HPLC-MS (≥95% purity threshold) and repeat syntheses under inert atmospheres to avoid oxidation byproducts.
Advanced: What methodological strategies are recommended for determining the pKa of this compound?
Answer:
Potentiometric titration in non-aqueous solvents (e.g., isopropyl alcohol, DMF) provides accurate pKa values for triazine derivatives:
- Procedure : Titrate with 0.05 M tetrabutylammonium hydroxide (TBAH) and record mV changes. Plot titration curves to derive half-neutralization potentials (HNPs) and calculate pKa (, Table 1) .
- Solvent selection : Use low-dielectric solvents to minimize solvation effects.
- Validation : Compare experimental pKa with computational predictions (e.g., COSMO-RS or DFT).
Advanced: How can researchers optimize reaction yields for derivatives with pharmacological potential?
Answer:
- Design of Experiments (DoE) : Vary parameters (temperature, solvent polarity, catalyst loading) systematically. For example, microwave-assisted reactions ( ) can reduce time and improve yields by 20–30% .
- Mechanistic studies : Use -NMR to track reaction intermediates (e.g., SCHCO at δ = 38.2 ppm) .
- Scale-up challenges : Address solubility issues via co-solvents (e.g., THF/DMF mixtures) and monitor exotherms to prevent decomposition.
Basic: What safety precautions are necessary when handling this compound?
Answer:
While specific toxicity data are limited, general protocols include:
- PPE : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Conduct reactions in fume hoods due to potential inhalation hazards (analogous to Safety Data Sheets in ).
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols.
Advanced: How can computational methods aid in studying this compound’s reactivity?
Answer:
- DFT Calculations : Predict reaction pathways (e.g., nucleophilic attack at the triazine ring) using Gaussian or ORCA software.
- Molecular docking : Screen for bioactivity (e.g., antimicrobial or anticancer targets) by modeling interactions with enzymes like dihydrofolate reductase .
- QSAR Models : Correlate substituent effects (e.g., thienyl vs. phenyl groups) with biological activity using descriptors like logP and HOMO-LUMO gaps.
Advanced: What strategies address low crystallinity in X-ray studies?
Answer:
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
